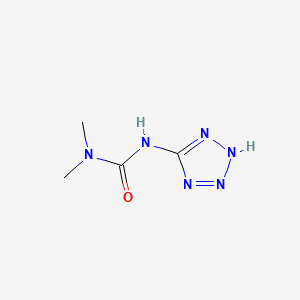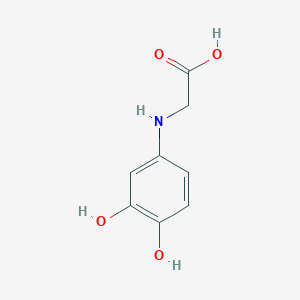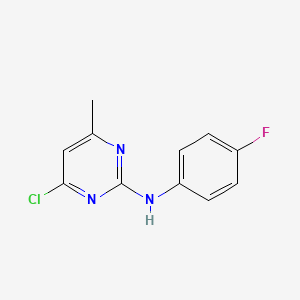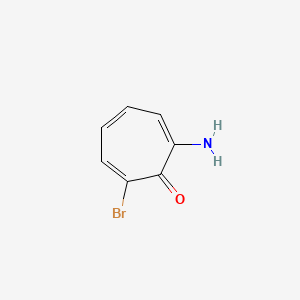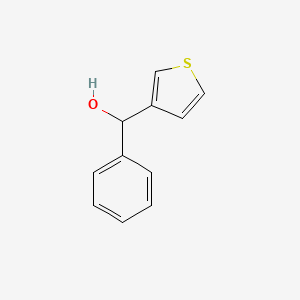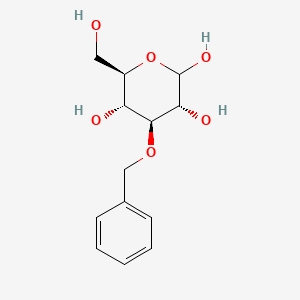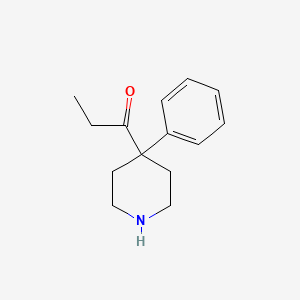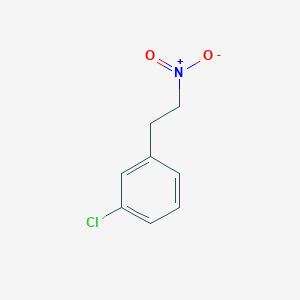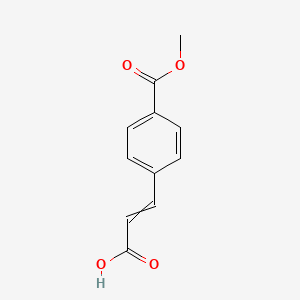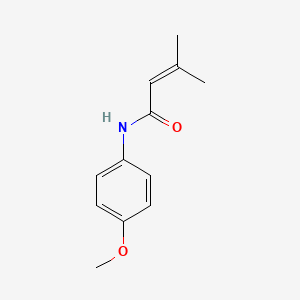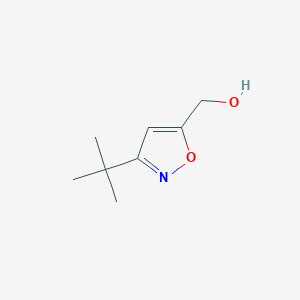
(3-(tert-Butyl)isoxazol-5-yl)methanol
Overview
Description
(3-(tert-Butyl)isoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a tert-butyl group at the third position and a methanol group at the fifth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylacetylene with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The subsequent reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: (3-t-Butyl-isoxazol-5-yl)aldehyde or (3-t-Butyl-isoxazol-5-yl)carboxylic acid.
Reduction: (3-t-Butyl-isoxazol-5-yl)amine.
Substitution: Various substituted isoxazoles depending on the substituent introduced.
Scientific Research Applications
(3-(tert-Butyl)isoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-t-Butyl-isoxazol-5-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(3-t-Butyl-isoxazol-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(3-t-Butyl-isoxazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3-(tert-Butyl)isoxazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-tert-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4,10H,5H2,1-3H3 |
InChI Key |
QYRFVPCSDYSOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
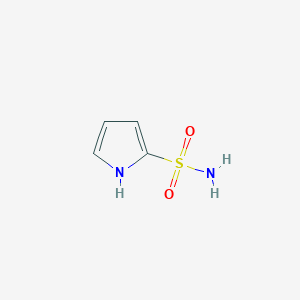
![5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B8788330.png)
